4-acetyl-7-bromo-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one
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Overview
Description
4-acetyl-7-bromo-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This specific compound is characterized by the presence of an acetyl group at the 4-position, a bromine atom at the 7-position, and a phenyl group at the 5-position, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-7-bromo-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-amino-5-bromobenzophenone and acetic anhydride.
Acetylation: The 2-amino-5-bromobenzophenone undergoes acetylation using acetic anhydride in the presence of a catalyst like pyridine to form the corresponding acetyl derivative.
Cyclization: The acetyl derivative is then subjected to cyclization under acidic conditions, typically using hydrochloric acid, to form the benzodiazepine ring structure.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-7-bromo-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The bromine atom at the 7-position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this purpose include sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of oxidized benzodiazepine derivatives.
Reduction: Formation of reduced benzodiazepine derivatives.
Substitution: Formation of substituted benzodiazepine derivatives with different functional groups.
Scientific Research Applications
4-acetyl-7-bromo-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other benzodiazepine derivatives with potential pharmacological activities.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including anxiolytic and anticonvulsant properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-acetyl-7-bromo-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and resulting in its anxiolytic and sedative effects.
Comparison with Similar Compounds
Similar Compounds
Diazepam: 7-chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one.
Lorazepam: 7-chloro-5-(2-chlorophenyl)-3-hydroxy-1,3-dihydro-2H-1,4-benzodiazepin-2-one.
Clonazepam: 5-(2-chlorophenyl)-1,3-dihydro-7-nitro-2H-1,4-benzodiazepin-2-one.
Uniqueness
4-acetyl-7-bromo-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one is unique due to the presence of the acetyl group at the 4-position and the bromine atom at the 7-position, which confer distinct chemical and biological properties compared to other benzodiazepines.
Properties
IUPAC Name |
4-acetyl-7-bromo-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O2/c1-11(21)20-10-16(22)19-15-8-7-13(18)9-14(15)17(20)12-5-3-2-4-6-12/h2-9,17H,10H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKOWBSMVDHRPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(=O)NC2=C(C1C3=CC=CC=C3)C=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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